molecular formula C19H23N7O2 B2936533 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923515-65-5

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B2936533
M. Wt: 381.44
InChI Key: PPCHOJAYGYMUQP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a ketone group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve multistep synthetic routes . For instance, triazole-containing scaffolds are often synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. Density functional theory (DFT) could be used to calculate the optimal structure of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, and the triazole group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting their potential as antimicrobial agents Molecules, Bektaş et al., 2007.

Potential Antihypertensive Agents

Another research by Bayomi et al. (1999) focused on synthesizing 1,2,4-triazolo[1,5-alpha]pyrimidines with different moieties, which showed promising antihypertensive activity. This study highlighted the chemical versatility and therapeutic potential of triazolo[1,5-a]pyrimidine derivatives as antihypertensive agents Bollettino chimico farmaceutico, Bayomi et al., 1999.

5-HT2 Antagonist Activity

Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, evaluating them for 5-HT2 and alpha 1 receptor antagonist activities. The study identified compounds with potent 5-HT2 antagonist activity, contributing to the development of new psychiatric medications Journal of medicinal chemistry, Watanabe et al., 1992.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant activity, suggesting their potential use in treating inflammation and pain Molecules, Abu‐Hashem et al., 2020.

Alpha(1)-Adrenoceptor Antagonists

A study by Betti et al. (2002) described the design, synthesis, and biological evaluation of new compounds as alpha(1)-adrenoceptor antagonists. These compounds were synthesized to match a pharmacophore model for alpha(1)-AR antagonists, showcasing a methodological approach to drug design Journal of medicinal chemistry, Betti et al., 2002.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. In particular, its biological activity could be of interest given the known activities of similar compounds .

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)14-4-6-15(28-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHOJAYGYMUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

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